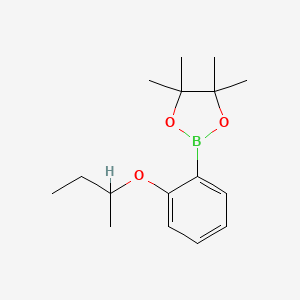

1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidenegold(I) hydroxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

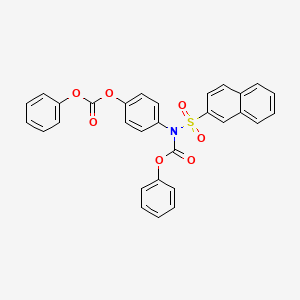

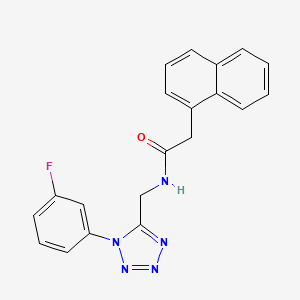

“1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidenegold(I) hydroxide” is an organometallic compound. It is a type of N-heterocyclic carbene (NHC) complex, where the NHC is bound to a gold(I) center . These types of compounds are known for their use as catalysts in various chemical reactions .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, similar compounds are typically synthesized by reacting the corresponding imidazolium salt with a gold(I) compound .Molecular Structure Analysis

The molecular structure of this compound consists of a gold(I) center bound to an N-heterocyclic carbene (NHC) ligand. The NHC ligand is a 1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene, which consists of an imidazole ring substituted with two 2,6-di-i-propylphenyl groups .Chemical Reactions Analysis

NHC-gold(I) complexes, such as this compound, are known to be effective catalysts in various chemical reactions. They have been used in transformations of organometallic iron complexes, selective production of 5-hydroxymethylfurfural from glucose and fructose, annulation of heterocycles via redox processing, and more .科学的研究の応用

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, such as Bis(2-chloroethyl)amino derivatives of imidazole and related compounds, have been reviewed for their antitumor activity. These compounds are of interest for the synthesis of new antitumor drugs and compounds with diverse biological properties. The structural flexibility of imidazole derivatives allows for the development of molecules with significant biological activity, potentially including anticancer properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Antioxidant Capacity and Reaction Pathways

The antioxidant capacity of imidazole derivatives, highlighted through the ABTS/PP Decolorization Assay, elucidates the reaction pathways and antioxidant efficiency of these compounds. This understanding aids in the comparative analysis of antioxidants, potentially guiding the synthesis of novel compounds with enhanced antioxidant properties (Ilyasov, I., Beloborodov, V., Selivanova, I., & Terekhov, R., 2020).

Synthesis and Transformation of Phosphorylated Derivatives

Phosphorylated derivatives of imidazole are synthesized and studied for their chemical and biological properties. These derivatives are used in creating compounds with potential insectoacaricidal, anti-blastic, sugar-lowering, and other types of biological activity. The systematic study of these derivatives opens avenues for developing synthetic drugs and understanding their mechanism of action (Abdurakhmanova, E., Kondratyuk, K. M., Holovchenko, O., & Brovarets, V., 2018).

将来の方向性

The use of NHC-gold(I) complexes in catalysis is a rapidly developing field with potential applications in pharmaceuticals, fine chemicals production, and materials science . Future research will likely focus on the development of new catalysts with improved activity and selectivity, as well as the exploration of new reaction pathways.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidenegold(I) hydroxide involves the reaction of imidazole with gold chloride in the presence of a base to form the gold-imidazole complex, which is then reacted with 2,6-di-i-propylphenyl lithium to form the final product.", "Starting Materials": [ "Imidazole", "Gold chloride", "Base (such as sodium hydroxide or potassium hydroxide)", "2,6-di-i-propylphenyl lithium" ], "Reaction": [ "Imidazole is dissolved in a suitable solvent, such as ethanol or methanol.", "Gold chloride is added to the imidazole solution and stirred until dissolved.", "A base, such as sodium hydroxide or potassium hydroxide, is added to the solution to form the gold-imidazole complex.", "2,6-di-i-propylphenyl lithium is added to the gold-imidazole complex and stirred for several hours.", "The resulting mixture is then quenched with water and extracted with an organic solvent, such as ether or dichloromethane.", "The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the final product, 1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidenegold(I) hydroxide." ] } | |

| 1240328-73-7 | |

分子式 |

C27H38AuN2O |

分子量 |

603.6 g/mol |

InChI |

InChI=1S/C27H36N2.Au.H2O/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-16,18-21H,1-8H3;;1H2 |

InChIキー |

QPUIPCDJKAPHHA-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN([C]2)C3=C(C=CC=C3C(C)C)C(C)C.O.[Au] |

正規SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN([C]2)C3=C(C=CC=C3C(C)C)C(C)C.O.[Au] |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

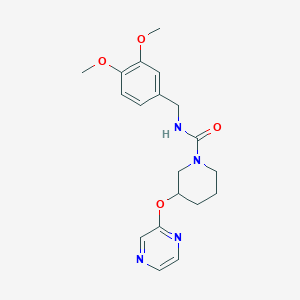

![N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-chloro-N-[(4-chlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B2610024.png)

![7-((2-chloro-6-fluorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2610027.png)

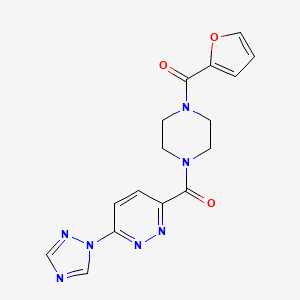

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2610029.png)

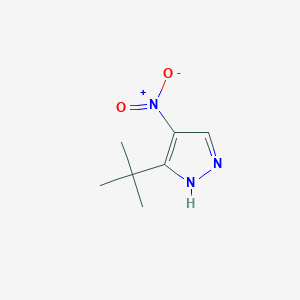

![2-[4-(4-chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2610031.png)

![Ethyl 2-[2-(Boc-amino)-4-(trifluoromethyl)phenyl]-2-oxoacetate](/img/structure/B2610032.png)

![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2610034.png)